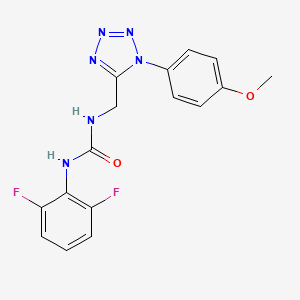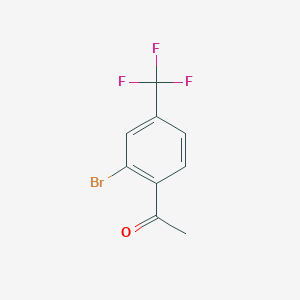![molecular formula C14H11BrF3NO B3007672 N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline CAS No. 306730-62-1](/img/structure/B3007672.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline” is a chemical compound with the CAS Number: 306730-62-1 . It has a molecular weight of 346.15 and its IUPAC name is N-(5-bromo-2-methoxybenzyl)-2,4,5-trifluoroaniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrF3NO/c1-20-14-3-2-9(15)4-8(14)7-19-13-6-11(17)10(16)5-12(13)18/h2-6,19H,7H2,1H3 . This code provides a unique representation of the molecule’s structure.
Applications De Recherche Scientifique
- Application : The title compound serves as a key intermediate for preparing CoQ analogues. Specifically, it contributes to the synthesis of CoQn family members, including CoQ10, which has clinical applications in treating cardiovascular diseases and mitochondrial disorders .
- Application : Understanding the metabolism and elimination properties of 25B-NBF is crucial for toxicological detection and safety assessments .
- Application : Derivatives of indole, including those related to our compound, have diverse biological and clinical applications. Investigating their pharmacological activities can lead to valuable insights .
- Application : Efficient synthetic routes involving bromination, methoxylation, and oxidation reactions allow for its preparation on a multi-gram scale .
- Application : LC-HR-MS/MS can be used for detecting and analyzing our compound, providing valuable data for research and forensic purposes .
Coenzyme Q Analogues and Electron Transfer Mediators
Psychoactive Substance Metabolism
Plant Hormone Derivatives
Synthetic Chemistry and Oxidation Reactions
High-Resolution Mass Spectrometry (LC-HR-MS/MS)
Radical Properties and Electron Transfer Activity
Mécanisme D'action
Target of Action
The compound N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline, also known as N-(5-bromo-2-methoxybenzyl)-2,4,5-trifluoroaniline, is a potent serotonin 5-HT2A receptor agonist . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) expressed in the central and peripheral nervous systems .
Mode of Action
As an agonist, this compound binds to the 5-HT2A receptor, mimicking the action of serotonin. This binding activates the receptor, leading to a series of intracellular events. These events include the activation of the phospholipase C (PLC) pathway, which leads to the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C .
Biochemical Pathways
The activation of the 5-HT2A receptor and the subsequent intracellular events are part of the serotonin signaling pathway. This pathway plays a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognitive functions such as learning and memory .
Pharmacokinetics
It is hypothesized that the halogen substitution in the compound increases its lipophilicity, potentially enhancing its absorption at the blood-brain barrier .
Result of Action
The activation of the 5-HT2A receptor by this compound can lead to various molecular and cellular effects. These effects can include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity. These changes can ultimately influence behaviors and cognitive processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other neurotransmitters, the state of the neuronal environment, and the presence of other drugs or substances. For example, the presence of certain substances can influence the compound’s metabolism, potentially affecting its bioavailability and efficacy .
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c1-20-14-3-2-9(15)4-8(14)7-19-13-6-11(17)10(16)5-12(13)18/h2-6,19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTHZRIJUBLVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3007597.png)
![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)

![5-Benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione](/img/structure/B3007600.png)


![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)